molecular formula C22H43NO6 B12340600 D-Gluconamide, N-7-hexadecen-1-yl- CAS No. 94070-88-9

D-Gluconamide, N-7-hexadecen-1-yl-

Cat. No.: B12340600
CAS No.: 94070-88-9
M. Wt: 417.6 g/mol
InChI Key: QEUIGPGHVGGFQM-MXEMCNAFSA-N
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Description

D-Gluconamide, N-7-hexadecen-1-yl- is a chemical compound with the molecular formula C22H43NO6 and a molecular weight of 417.5799 It is known for its unique structure, which includes a gluconamide backbone and a hexadecenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Gluconamide, N-7-hexadecen-1-yl- typically involves the reaction of D-gluconic acid with an appropriate amine, such as 7-hexadecen-1-amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of D-Gluconamide, N-7-hexadecen-1-yl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

D-Gluconamide, N-7-hexadecen-1-yl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

D-Gluconamide, N-7-hexadecen-1-yl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D-Gluconamide, N-7-hexadecen-1-yl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to D-Gluconamide, N-7-hexadecen-1-yl- include other gluconamide derivatives and long-chain amides. Examples include:

Uniqueness

D-Gluconamide, N-7-hexadecen-1-yl- is unique due to its specific structure, which combines a gluconamide backbone with a hexadecenyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

94070-88-9

Molecular Formula

C22H43NO6

Molecular Weight

417.6 g/mol

IUPAC Name

(2R,3S,4R,5R)-N-hexadec-7-enyl-2,3,4,5,6-pentahydroxyhexanamide

InChI

InChI=1S/C22H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-22(29)21(28)20(27)19(26)18(25)17-24/h9-10,18-21,24-28H,2-8,11-17H2,1H3,(H,23,29)/t18-,19-,20+,21-/m1/s1

InChI Key

QEUIGPGHVGGFQM-MXEMCNAFSA-N

Isomeric SMILES

CCCCCCCCC=CCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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